Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-

Description

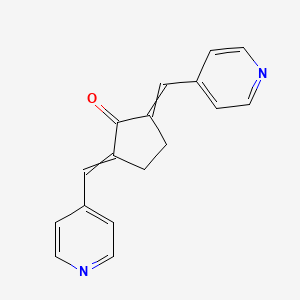

The compound Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- (CAS 835604-56-3; molecular formula C₁₇H₁₄N₂O; molecular weight 262.31 g/mol) is a symmetrical diarylidenecyclopentanone derivative featuring two 4-pyridinylmethylene substituents at the 2 and 5 positions of the cyclopentanone core in an E,E stereochemical configuration .

Properties

IUPAC Name |

2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTIKIQJUZWNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394548 | |

| Record name | Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835604-56-3 | |

| Record name | Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- typically involves the condensation of cyclopentanone with 4-pyridinecarboxaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridinylmethylene groups to pyridylmethyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Pyridylmethyl derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

The compound "(2E,5E)-Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-" (also known as (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone) has the molecular formula . Research into related cyclopentanone derivatives reveals potential applications in various scientific fields, particularly in medicinal chemistry and materials science.

Scientific Research Applications

(1) Synthesis of Biologically Active Compounds:

- Cyclopentanone is a valuable building block for synthesizing diverse biologically active molecules, including pyran, pyridine, and thiophene derivatives . These heterocyclic compounds are of interest because of their potential anticancer properties . For example, researchers synthesized fused pyran derivatives from cyclopentanone and screened them for their effects on cancer cell lines . Specifically, 2-Amino-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile and 2-Amino-4-(4-nitrophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile have been synthesized and investigated as potential anticancer drugs .

- Cyclopenta[b]pyridine-3-carbonitrile derivatives can be synthesized for new heterocyclic compounds .

(2) Development of Cytotoxic Agents:

- Cyclic C5-curcuminoids, structurally related to cyclopentanone, have been synthesized and evaluated as cytotoxic agents against human neuroblastoma cells (SH-SY5Y) . These compounds can penetrate the blood-brain barrier, making them potentially useful in treating central nervous system tumors .

- Specific compounds like 2,6-bis[(4’-pyridinyl) methylene]-4-hydroxycyclohexanone exhibit activity against ovarian, cervix, and breast cancer cell lines . N-alkyl derivatives have also shown submicromolar IC50 values against various human adherent cancer cell lines .

(3) Preparation of Curcuminoids:

- Cyclopentanone can be used to prepare symmetrical C-5 curcuminoids via Claisen-Schmidt condensation with substituted benzaldehydes . Monocarbonyl analogs of curcumin (MACs) have demonstrated anti-tumorigenic activity in in vitro and in vivo models across a range of cancers and inflammatory conditions .

(4) Material Science:

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- involves its interaction with specific molecular targets and pathways. The compound’s pyridine rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may act as a ligand for metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the benzylidene or arylidene groups significantly influence physical properties and reactivity. Key analogs include:

Notes:

- Electron-donating groups (e.g., -NMe₂) enhance fluorescence and corrosion inhibition efficacy, as seen in M2 (64% yield) .

- Halogenated analogs (e.g., WZS01) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions .

- Hydroxy and methoxy substituents (e.g., BHCP) are critical for bioactivity, such as tyrosinase inhibition .

Antioxidant and Anti-Melanogenic Effects

- BHCP (3-hydroxy-4-methoxy): Suppresses melanin synthesis in B16F10 cells by 102–113% at 10 µM . Inhibits tyrosinase (IC₅₀ = 1.10 µM) via competitive binding and downregulates MITF/CREB pathways .

- 4-Hydroxybenzylidene Derivative : Demonstrates moderate antioxidant activity (IC₅₀ = 36.49 µM) in DPPH assays .

Corrosion Inhibition

Structural and Spectral Comparisons

NMR and Mass Spectrometry

- WZS01 (2,4-dichloro) : ¹H-NMR δ 7.45 (Ar-H), 7.80 (Ar-CHC); ESI-MS m/z 397.17 [M−1]⁺ .

- WZS05 (2,4,6-trimethoxy) : ¹H-NMR δ 3.78 (OCH₃); ESI-MS m/z 441.16 [M+1]⁺ .

- BHCP (3-hydroxy-4-methoxy) : Downregulates MITF and CREB phosphorylation in Western blots .

Crystallography

- Ortho-methoxy derivative: Crystallizes in monoclinic C12/c1 with a flattened, stacked structure; bond lengths (1.371–1.405 Å) confirm aromaticity .

Biological Activity

Overview

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- is a synthetic organic compound with the molecular formula C₁₇H₁₄N₂O. Its unique structure features a cyclopentanone ring with two pyridinylmethylene groups at the 2 and 5 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Weight : 262.31 g/mol

- CAS Number : 835604-56-3

- SMILES : O=C1/C(=C/c2ccncc2)/CC/C/1=C\c1ccncc1

Synthesis

The synthesis of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)- typically involves the condensation of cyclopentanone with 4-pyridinecarboxaldehyde under basic conditions. The reaction is conducted with sodium hydroxide or potassium hydroxide as a catalyst and is usually refluxed for several hours to ensure complete conversion of reactants.

Antimicrobial Properties

Research has indicated that Cyclopentanone derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study reported significant cytotoxic effects against human leukemia cells, suggesting its potential as a lead compound in cancer therapy .

The biological activity of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)- is attributed to its ability to interact with various molecular targets:

- Ligand Binding : The pyridine rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

- Metal Ion Coordination : The compound may act as a ligand for metal ions, influencing biochemical processes related to enzyme activity and signaling pathways.

Study on Anticancer Effects

A study conducted on human cancer cell lines revealed that Cyclopentanone derivatives induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production. The compound was found to be more effective than standard chemotherapeutic agents at certain concentrations .

Antimicrobial Testing

In another research effort, derivatives of Cyclopentanone were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine moieties significantly enhanced antimicrobial activity. This suggests that structural optimization could lead to more potent antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, it can be compared to similar compounds:

| Compound Name | Structure | Activity |

|---|---|---|

| Cyclopentanone, 2,5-bis(4-methylpyridinylmethylene) | Similar structure with methyl substitution | Moderate anticancer activity |

| Cyclopentanone, 2,5-bis(4-chloropyridinylmethylene) | Similar structure with chloro substitution | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. How can (2E,5E)-2,5-bis(4-pyridinylmethylene)cyclopentanone be synthesized with high purity?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt or aldol condensation. For example, cyclopentanone reacts with 4-pyridinecarboxaldehyde in a basic medium (e.g., NaOH/ethanol) under reflux. Optimization includes:

- Catalyst selection : Use THF with 0.1 M [n-Bu4N][PF6] and 5 mM FeC catalyst for enhanced regioselectivity .

- Temperature control : Maintain 2.0–2.18°C during synthesis to minimize side reactions .

- Purification : Recrystallize from methanol/chloroform (1:5 v/v) to achieve >95% purity, as validated by melting point (204–212°C) and NMR .

Q. What spectroscopic techniques are optimal for characterizing the (E,E)-configuration of this compound?

- Methodological Answer :

- ¹H NMR : Identify olefinic protons (δ 7.2–7.8 ppm, singlet integration for trans CH groups) and pyridinyl protons (δ 8.5–8.7 ppm) .

- X-ray crystallography : Resolve the (2E,5E) stereochemistry via C=C bond angles (e.g., 124.3°–126.1°) and dihedral angles (e.g., 4.2° between cyclopentanone and pyridinyl rings) .

- UV-Vis : Confirm conjugation with λmax at ~380–460 nm, typical for bis-arylidene cyclopentanones .

Q. How does solvent polarity affect the compound’s stability during storage?

- Methodological Answer :

- Nonpolar solvents (e.g., diethyl ether) reduce hydrolytic degradation.

- Aprotic polar solvents (e.g., DMF) stabilize the enone system but may induce keto-enol tautomerism.

- Experimental validation : Monitor degradation via HPLC over 30 days; <5% decomposition in THF at 4°C .

Advanced Research Questions

Q. What computational methods predict the compound’s corrosion inhibition efficiency on metal surfaces?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. Pyridinyl groups enhance adsorption on Cu/Fe via N–metal coordination .

- Molecular dynamics : Simulate adsorption energies (e.g., −45 to −60 kJ/mol on mild steel in H2SO4) .

- Experimental correlation : Compare with electrochemical impedance spectroscopy (EIS) data showing >85% inhibition efficiency at 10<sup>−4</sup> M .

Q. How do substituents on the pyridinyl ring influence bioactivity (e.g., anti-inflammatory or anti-melanogenesis)?

- Methodological Answer :

- Structure-activity relationship (SAR) :

Q. What strategies resolve contradictions in reported crystallographic data for derivatives?

- Methodological Answer :

- Redetermination : Collect high-resolution X-ray data (e.g., Rfactor < 0.05) and refine using SHELXL .

- Dynamic vs. static disorder modeling : For flexible cyclopentanone rings, apply TLS parameters to account for thermal motion .

- Cross-validation : Compare with solid-state NMR (¹³C CP-MAS) to confirm packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.